1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea

Urea Transporter Inhibition UT-A1 Diuretic Target

Acquire a strategic SAR probe: 1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea (894029-77-7). Its 3,4-dimethylphenyl motif delivers distinct lipophilicity and target engagement versus the dimethoxy analog (CAS 877641-38-8), enabling rigorous paired ADME/binding profiling. Validated UT-A1 inhibitor (IC50 1100 nM), this scaffold fills a critical FPRL1/UT matrix gap for proprietary lead optimization. Get the definitive tool for urearetic and GPCR programs.

Molecular Formula C17H25N3O3
Molecular Weight 319.405
CAS No. 894029-77-7
Cat. No. B2605381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea
CAS894029-77-7
Molecular FormulaC17H25N3O3
Molecular Weight319.405
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)COC)C
InChIInChI=1S/C17H25N3O3/c1-11-5-6-15(7-12(11)2)20-9-14(8-16(20)21)19-17(22)18-13(3)10-23-4/h5-7,13-14H,8-10H2,1-4H3,(H2,18,19,22)
InChIKeyIPZUUTPHPQQELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.64 mg / 1 mg / 1.6 mg / 3.2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea (CAS 894029-77-7): Procurement-Relevant Identity and Class Context


1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea (CAS 894029-77-7) is a synthetic urea derivative featuring a 5-oxopyrrolidin-3-yl core, a 3,4-dimethylphenyl substituent on the pyrrolidinone nitrogen, and a 1-methoxypropan-2-yl group on the distal urea nitrogen . It belongs to a class of heterocyclic ureas that have been investigated as formyl peptide receptor-like 1 (FPRL1) agonists and urea transporter (UT-A1) inhibitors [1][2]. The compound has a molecular formula of C17H25N3O3 and a molecular weight of approximately 319.4 g/mol .

Why Generic Substitution Fails for 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea: Structural Determinants of Differential Activity


Within the 5-oxopyrrolidin-3-yl urea chemical space, seemingly minor aryl substituent changes produce substantial differences in target engagement and physicochemical properties. The 3,4-dimethylphenyl motif is not interchangeable with dimethoxy, halogen, or heteroaryl variants without altering hydrogen-bonding capacity, lipophilicity, and steric fit within binding pockets [1]. Specifically, the dimethyl-to-dimethoxy switch on the N-aryl ring (comparing CAS 894029-77-7 to its closest cataloged analog CAS 877641-38-8) introduces two additional hydrogen-bond acceptor oxygens, increasing molecular weight by ~32 Da and reducing calculated logP by approximately 0.9 log units . These changes predictably alter membrane permeability, metabolic stability, and target-binding kinetics, making generic substitution scientifically unsound without explicit comparative profiling data for the specific assay endpoint [1].

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea: Quantitative Differentiation Evidence for Procurement Decision-Making


Rat UT-A1 Urea Transporter Inhibition: Head-to-Head Potency vs. Published Inhibitor Landscape

The target compound demonstrates an IC50 of 1,100 nM (1.10 µM) for inhibition of rat UT-A1, measured in MDCK cells expressing UT-A1 using a fluorescence plate reader assay with a 15-minute incubation [1]. This places the compound in the low-micromolar potency range for UT-A1 inhibition. For context, the reference UT-A1 inhibitor dimethylthiourea (DMTU) exhibits an IC50 of 2,000–3,000 nM (2–3 mM) in the same target, meaning the target compound is approximately 2- to 3-fold more potent [2]. More optimized UT-A1 inhibitors such as 1,2,4-triazoloquinoxaline analogs achieve IC50 values near 150 nM, indicating that the target compound occupies an intermediate potency position—superior to the classical urea analog inhibitor DMTU but less potent than highly optimized screening leads [3].

Urea Transporter Inhibition UT-A1 Diuretic Target Kidney Physiology

Physicochemical Differentiation from the Closest Cataloged Analog (Dimethoxy vs. Dimethyl N-Aryl Substitution)

The target compound (CAS 894029-77-7; C17H25N3O3; MW 319.4 g/mol) differs from its closest commercially cataloged analog 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea (CAS 877641-38-8; C17H25N3O5; MW 351.4 g/mol) by the substitution of two methyl groups for two methoxy groups on the N-aryl ring . This single structural change produces a calculated LogP difference of approximately 0.9 log units (estimated ~2.3 for the dimethyl variant vs. ~1.4 for the dimethoxy variant based on fragment-based computation), a reduction of two hydrogen-bond acceptors, and a molecular weight decrease of 32 Da . The dimethyl variant is predicted to have ~8-fold higher intrinsic membrane permeability based on the logP differential alone, while the dimethoxy variant may exhibit enhanced aqueous solubility and altered oxidative metabolism due to the electron-donating methoxy substituents .

Physicochemical Profiling Lipophilicity Hydrogen Bonding Structural Analog

FPRL1 Agonist Pharmacophore Compatibility: Patent-Based Class Assignment vs. Explicit Exemplification

The target compound's core scaffold—a 5-oxopyrrolidin-3-yl urea with N-aryl substitution—falls within the general formula (I) claimed in patent CN105814019B, which describes urea derivatives with FPRL1 agonist activity [1]. However, the compound is not specifically enumerated among the explicitly synthesized and assayed examples in the available patent text. By contrast, numerous related compounds with varying aryl substitutions (e.g., 4-fluorophenyl, 4-methoxyphenyl, benzo[d][1,3]dioxol-5-yl) are explicitly claimed and characterized for FPRL1 agonism [1][2]. This means the target compound is structurally consistent with the FPRL1 pharmacophore but lacks patent-verified activity data for this specific target, representing an untested but mechanistically plausible candidate for FPRL1 screening.

FPRL1 Agonist Formyl Peptide Receptor Inflammation GPCR Modulation

Predicted Metabolic Stability Differentiation: Dimethylphenyl vs. Dimethoxyphenyl N-Aryl Substituent Effects

The 3,4-dimethylphenyl substituent on the target compound is expected to confer differential oxidative metabolic stability compared to the 3,4-dimethoxyphenyl analog (CAS 877641-38-8). The dimethoxyphenyl group contains electron-rich methoxy substituents that are susceptible to O-demethylation by CYP450 enzymes (particularly CYP2D6 and CYP3A4), generating phenolic metabolites that may undergo subsequent phase II conjugation [1]. The dimethylphenyl group lacks these labile O-methyl groups, potentially resulting in slower phase I oxidative clearance. This class-level inference is supported by extensive medicinal chemistry literature demonstrating that methoxy-to-methyl substitutions on aryl rings generally improve metabolic stability, though at the cost of reduced aqueous solubility [2]. Quantitative in vitro microsomal stability data (e.g., half-life in human liver microsomes) are not publicly available for either compound, making this a predictive differentiation rather than an empirically verified one.

Metabolic Stability Oxidative Metabolism CYP450 Drug Likeness

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea: Evidence-Based Application Scenarios for Procurement Planning


UT-A1 Urea Transporter Inhibitor Screening for Diuretic Drug Discovery Programs

With a verified IC50 of 1,100 nM against rat UT-A1, this compound serves as a moderate-potency starting point for urea transporter inhibitor development [1]. It is approximately 2- to 3-fold more potent than the reference inhibitor DMTU (IC50 2–3 mM), offering a meaningful potency advantage while retaining the urea-based chemotype that differentiates it from triazoloquinoxaline-class inhibitors [2][3]. Research groups developing 'urearetics' (UT-targeted diuretics) for fluid-retention disorders can use this compound as a scaffold for SAR exploration, particularly to investigate the contribution of the 3,4-dimethylphenyl group to UT-A1 binding affinity and selectivity over UT-B.

SAR Exploration of N-Aryl Substituent Effects in FPRL1 Agonist Urea Derivatives

Although not explicitly assayed for FPRL1 agonism in published patent data, the compound's scaffold is fully consistent with the FPRL1 pharmacophore described in patent CN105814019B [4][5]. For medicinal chemistry teams systematically exploring N-aryl substituent effects on FPRL1 potency and selectivity, this dimethylphenyl variant fills a specific gap in the SAR matrix between unsubstituted phenyl, halogen-substituted, and methoxy-substituted analogs. Procurement of this compound enables head-to-head FPRL1 profiling against explicitly exemplified patent compounds to generate proprietary SAR data.

Comparative Physicochemical and Metabolic Stability Profiling of Dimethyl vs. Dimethoxy N-Aryl Urea Derivatives

This compound and its closest cataloged analog (CAS 877641-38-8) constitute a matched molecular pair differing only in the dimethyl vs. dimethoxy substitution on the N-aryl ring . Procuring both compounds enables direct experimental comparison of logP, aqueous solubility, Caco-2 permeability, human liver microsome stability, and CYP450 inhibition profiles. Such paired data are valuable for establishing substituent-dependent ADME trends within the 5-oxopyrrolidin-3-yl urea chemical series and can guide the design of analogs with optimized pharmacokinetic properties.

Chemical Biology Probe Development for Urea Transport Mechanism Studies

The compound's urea moiety and pyrrolidinone core provide hydrogen-bonding capacity that may interact with the urea binding site of UT-A1 transporters, as suggested by docking studies on related urea-based inhibitors [3]. With an IC50 in the low micromolar range, the compound can serve as a tool molecule for investigating UT-A1 transport kinetics, competitive binding mechanisms, and concentration-dependent inhibition profiles in MDCK cell models. Its structural differentiation from thiourea and triazoloquinoxaline UT inhibitors makes it a valuable complementary probe for pharmacological studies of urea transporter function in kidney physiology.

Quote Request

Request a Quote for 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.